molecular formula C19H30N6O4 B12917346 (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol

Cat. No.: B12917346
M. Wt: 406.5 g/mol
InChI Key: PVBCBENVDAFMPM-LSCFUAHRSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol is a complex organic molecule It features a purine base (6-aminopurin-9-yl) attached to an oxolane ring, which is further substituted with a tetramethylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Attachment of the Purine Base: The purine base (6-aminopurin-9-yl) is introduced via a nucleophilic substitution reaction, where the purine base reacts with a halogenated oxolane intermediate.

    Introduction of the Tetramethylpiperidin-1-yl Group: This step involves the reaction of the oxolane derivative with a tetramethylpiperidin-1-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol involves its interaction with specific molecular targets. These targets may include:

    Nucleic Acids: The compound can bind to DNA or RNA, potentially affecting their function.

    Proteins: It may interact with enzymes or receptors, modulating their activity.

    Pathways: The compound could influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the tetramethylpiperidin-1-yl group.

    (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(methoxymethyl)oxolane-3,4-diol: Contains a methoxymethyl group instead of the tetramethylpiperidin-1-yl group.

Uniqueness

The presence of the tetramethylpiperidin-1-yl group in (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol imparts unique chemical and biological properties. This group can enhance the compound’s stability, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C19H30N6O4

Molecular Weight

406.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol

InChI

InChI=1S/C19H30N6O4/c1-18(2)6-5-7-19(3,4)25(18)28-8-11-13(26)14(27)17(29-11)24-10-23-12-15(20)21-9-22-16(12)24/h9-11,13-14,17,26-27H,5-8H2,1-4H3,(H2,20,21,22)/t11-,13-,14-,17-/m1/s1

InChI Key

PVBCBENVDAFMPM-LSCFUAHRSA-N

Isomeric SMILES

CC1(CCCC(N1OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)(C)C)C

Canonical SMILES

CC1(CCCC(N1OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)(C)C)C

Origin of Product

United States

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